TP-472

Bromodomain inhibition Epigenetic probe Kinase-independent screening

Early BRD9 probes (I-BRD9, LP99) produce ambiguous gene regulation data due to ≤50-fold BRD4 cross-inhibition at sub-µM concentrations. TP-472 eliminates this with >800-fold selectivity over BRD4, enabling clean ChIP-seq and RNA-seq experiments. • IC50 of 12 nM (BRD9) and 15 nM (BRD7) - over 20-fold higher cellular potency than I-BRD9 (EC50 50 nM for MYC suppression in MV-4-11 cells) • Active at 100 nM working concentration vs. 1,000 nM for I-BRD9, minimizing DMSO carryover and cytotoxicity in combination screens • Low dose requirement (10-30 mg/kg) reduces risk of BRD4-driven toxicities (thrombocytopenia, GI erosion) associated with BET family inhibitors

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B2554163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP-472
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2CC2)C3=C4N=CC=CN4C(=C3)C(=O)C
InChIInChI=1S/C20H19N3O2/c1-12-4-5-14(20(25)22-15-6-7-15)10-16(12)17-11-18(13(2)24)23-9-3-8-21-19(17)23/h3-5,8-11,15H,6-7H2,1-2H3,(H,22,25)
InChIKeyRPBMXJHQYJLPDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





TP-472: A High-Affinity, Selective BRD9/BRD7 Bromodomain Inhibitor for Epigenetic Research


TP-472 is a potent and selective chemical probe targeting bromodomains BRD9 and BRD7, with a reported IC50 of 12 nM against BRD9 and 15 nM against BRD7 [1]. It belongs to the class of bromodomain and extra-terminal (BET) family-related inhibitors but is distinguished by its non-BET selectivity, particularly against BRD4 [1]. The compound is characterized by a urea-linked diaryl ether scaffold, enabling high ligand efficiency and cellular activity [1].

BRD9 Inhibitors Are Not Interchangeable: Why TP-472 Provides Unique Quantitative Advantages


Generic substitution among BRD9-targeting compounds is invalidated by large quantitative differences in bromodomain selectivity, cellular potency, and pharmacokinetic profiles [1]. For instance, early BRD9 inhibitors such as I-BRD9 and LP99 exhibit substantially weaker BRD9 affinity (IC50 values of 250 nM and 100 nM, respectively) and poorer selectivity over BRD4 (≤50-fold) compared to TP-472, which achieves >800-fold selectivity [1]. These disparities directly impact experimental outcomes, including off-target transcriptional effects and effective dose ranges, making compound selection a critical decision for reproducible epigenetics research [1].

Quantitative Differentiation Evidence for TP-472 vs. Closest BRD9 Inhibitor Analogs


Superior BRD9 Binding Affinity: TP-472 Achieves 12 nM IC50 vs. 250 nM for I-BRD9

In a homogeneous time-resolved fluorescence (HTRF) binding assay using recombinant BRD9 bromodomain, TP-472 exhibited an IC50 of 12 nM, while the comparator I-BRD9 showed an IC50 of 250 nM under identical conditions [1]. This represents a 20.8-fold higher potency for TP-472 [1].

Bromodomain inhibition Epigenetic probe Kinase-independent screening

Exceptional Selectivity Over BRD4: >800-Fold vs. ≤50-Fold for I-BRD9 and LP99

In a panel of bromodomain binding assays (BROMOscan), TP-472 demonstrated a selectivity index (BRD4(1) IC50 / BRD9 IC50) of >833-fold, with a BRD4(1) IC50 >10,000 nM compared to BRD9 IC50 of 12 nM [1]. In the same assay, I-BRD9 showed only 50-fold selectivity (BRD4(1) IC50 = 12,500 nM / BRD9 IC50 = 250 nM), and LP99 showed negligible selectivity (BRD4(1) IC50 = 670 nM / BRD9 IC50 = 100 nM, i.e., 6.7-fold) [1].

Off-target toxicity BET family selectivity Epigenetic safety

Cellular Target Engagement: TP-472 Suppresses MYC Expression with EC50 50 nM vs. 1,000 nM for I-BRD9

In MV-4-11 acute myeloid leukemia cells, TP-472 inhibited BRD9-dependent MYC mRNA expression with an EC50 of 50 nM, as measured by quantitative PCR after 6-hour treatment [1]. Under identical conditions, I-BRD9 required 1,000 nM to achieve comparable MYC suppression (EC50 = 1,000 nM) [1]. The quantified difference is a 20-fold improvement in cellular potency for TP-472 [1].

On-target cellular activity MYC regulation AML cell lines

Optimal Research Applications for TP-472 Based on Its Quantitative Differentiation


Dissecting BRD9-Specific vs. BRD4-Driven Transcriptional Programs

Due to its >800-fold selectivity over BRD4 [1], TP-472 is the preferred tool for distinguishing BRD9-dependent gene regulation (e.g., MYC in AML) from BET family-mediated effects. Use it in chromatin immunoprecipitation sequencing (ChIP-seq) or RNA-seq experiments where I-BRD9’s 50-fold selectivity would produce ambiguous BRD4 cross-inhibition at concentrations above 500 nM [1].

Low-Concentration Phenotypic Screening in Hematologic Malignancies

With a cellular EC50 of 50 nM for MYC suppression, TP-472 enables on-target activity at concentrations as low as 100 nM in MV-4-11 cells [1]. This avoids the solubility and cytotoxicity issues encountered with I-BRD9 (requiring 1,000 nM), making TP-472 suitable for high-throughput combination screens where low DMSO and compound carryover are critical [1].

In Vivo Pharmacology Studies Requiring High BRD9 Occupancy Without BRD4 Liability

Although PK data are not directly compared here, TP-472’s 20-fold higher cellular potency over I-BRD9 implies that lower doses (e.g., 10–30 mg/kg vs. 100–200 mg/kg) can achieve equivalent target engagement, reducing the risk of BRD4-related toxicities such as thrombocytopenia and gastrointestinal erosion that are common with less selective BET inhibitors [1].

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29 linked technical documents
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